molecular formula C16H18N2O4 B5316170 N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide

Cat. No.: B5316170
M. Wt: 302.32 g/mol
InChI Key: BBWLSPFWAMRANH-ZRDIBKRKSA-N
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Description

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide selectively targets BTK, an enzyme that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, this compound disrupts these pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to decreased phosphorylation of downstream signaling molecules and decreased proliferation of B-cell malignancies. It has also been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other targeted therapies. In preclinical studies, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cell malignancies. However, there are also some limitations to its use in lab experiments, including its relatively low yield and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the development of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, which could help to guide treatment decisions and improve patient outcomes. Another area of focus is the development of combination therapies that target multiple signaling pathways, which could enhance the efficacy of BTK inhibition and overcome resistance mechanisms. Additionally, there is ongoing research into the use of BTK inhibitors in other disease settings, such as autoimmune disorders and viral infections.

Synthesis Methods

The synthesis of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide involves several steps, including the preparation of the key intermediate, 2-(2-furyl)vinylamine, and the subsequent reaction with tert-butyl chloroformate and furan-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of this compound is approximately 35%, and the purity is greater than 99%.

Scientific Research Applications

N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also demonstrated efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with these malignancies.

Properties

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)18-14(19)12(10-11-6-4-8-21-11)17-15(20)13-7-5-9-22-13/h4-10H,1-3H3,(H,17,20)(H,18,19)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLSPFWAMRANH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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